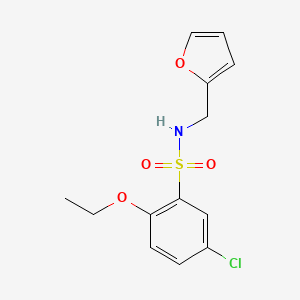

5-chloro-2-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide

Description

5-Chloro-2-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a chlorine atom at the 5-position, an ethoxy group at the 2-position of the benzene ring, and a furan-2-ylmethyl group attached to the sulfonamide nitrogen. Benzenesulfonamides are known for their diverse pharmacological activities, including antibacterial, antifungal, anti-HIV, and anticancer properties . The sulfonamide moiety (–SO₂–NH–) is a critical pharmacophore, enabling interactions with biological targets such as enzymes and receptors. The ethoxy and chloro substituents influence electronic and steric properties, while the furan ring may contribute to π-π interactions or hydrogen bonding in biological systems .

Properties

IUPAC Name |

5-chloro-2-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO4S/c1-2-18-12-6-5-10(14)8-13(12)20(16,17)15-9-11-4-3-7-19-11/h3-8,15H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNPMLWFSBGZIRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide typically involves the following steps:

Nitration and Reduction: The starting material, 5-chloro-2-ethoxybenzenesulfonamide, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group.

Furylmethylation: The amino group is then reacted with 2-furylmethyl chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The furylmethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted derivatives.

Oxidation: Formation of furylmethyl aldehydes or carboxylic acids.

Reduction: Formation of reduced derivatives with altered functional groups.

Scientific Research Applications

5-chloro-2-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential antimicrobial properties and as a lead compound for developing new drugs.

Biological Research: Used in studies to understand the mechanism of action of sulfonamides and their interactions with biological targets.

Industrial Applications: Employed in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 5-chloro-2-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide involves its interaction with bacterial enzymes. Sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Substituent Variations on the Benzene Ring

Chloro and Alkoxy Groups

- 5-Chloro-2-methoxy-N-(2-methoxy-5-chlorophenyl)benzenesulfonamide ():

Replacing the ethoxy group with methoxy reduces steric bulk but maintains electron-donating properties. This compound exhibits herbicidal and anti-malarial activities, though its potency against cancer cell lines (e.g., MCF-7, HCT116) is moderate (IC₅₀ = 35–90 μg/mL) compared to 5-fluorouracil . - N-(5-Chloro-2-methoxyphenyl)benzenesulfonamide ():

Lacking the furan substituent, this analogue shows anti-convulsant and anti-hypertensive activities, highlighting the role of the N-linked group in target specificity .

Electron-Withdrawing Groups

- Nitro-Substituted Analogues ():

Introduction of a nitro group at the para-position of the benzenesulfonamide (e.g., compound IIIi) enhances HIV integrase (HIV-IN) inhibitory activity (96.7% inhibition) by increasing acidity and metal-chelation capacity . Ethoxy and methoxy groups, in contrast, reduce activity (e.g., IIIg: 72.9% inhibition) .

Variations in the N-Linked Substituent

Furan vs. Pyridine Rings

- Such derivatives are explored as anti-HIV agents due to pyridine’s ability to interact with viral enzymes .

- N-[5-(4-Chlorophenyl)furan-2-ylmethyl]-4-methylbenzenesulfonamide ():

The 4-chlorophenyl group on furan enhances hydrophobic interactions, improving antifungal activity compared to the unsubstituted furan analogue .

Aryl and Alkyl Chains

Structural Insights from Crystallography

- The title compound’s crystal packing is dominated by C–H⋯O interactions , whereas analogues like N-[5-(4-chlorophenyl)furan-2-ylmethyl]benzenesulfonamide exhibit C–H⋯π interactions . These differences influence solubility and stability, with C–H⋯O networks favoring polar environments.

Biological Activity

5-chloro-2-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide (CAS Number: 832688-10-5) is a sulfonamide derivative that has garnered attention for its potential biological activities. This article provides an overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C14H16ClNO4S

- Molecular Weight : 329.7991 g/mol

- SMILES : CCOc1cc(C)c(cc1S(=O)(=O)NCc1ccco1)Cl

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been suggested that the compound may act as an inhibitor of specific enzymes or receptors involved in disease processes. For instance, sulfonamides are known to inhibit bacterial dihydropteroate synthase, which is essential for folate synthesis in bacteria, thus exhibiting antibacterial properties .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have demonstrated that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference Compound |

|---|---|---|

| MCF-7 (breast cancer) | 0.65 | Doxorubicin |

| HeLa (cervical cancer) | 2.41 | Doxorubicin |

| PANC-1 (pancreatic) | 0.35 | Gemcitabine |

These findings suggest that the compound may induce apoptosis in cancer cells through a dose-dependent mechanism, which is crucial for its therapeutic efficacy .

Antibacterial Activity

In addition to its anticancer properties, the compound has shown promising antibacterial activity. It has been reported that certain sulfonamide derivatives exhibit potent inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus. The mechanism involves selective inhibition of bacterial topoisomerases without affecting human isoforms, highlighting its potential as a safe antibacterial agent .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and their derivatives:

- Anticancer Studies : A series of derivatives based on sulfonamides were tested against various cancer cell lines. The most active compounds showed IC50 values comparable to established chemotherapeutics, indicating their potential as effective anticancer agents .

- Antibacterial Studies : In vitro studies demonstrated that certain derivatives displayed higher potency than traditional antibiotics like ampicillin and streptomycin against specific bacterial strains .

- Mechanistic Insights : Research has indicated that these compounds may act by disrupting critical cellular processes in pathogens, making them valuable candidates for further development in drug discovery .

Q & A

Q. What synthetic methodologies are established for 5-chloro-2-ethoxy-N-(furan-2-ylmethyl)benzenesulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sequential sulfonation and coupling steps. For example:

- Step 1 : Activation of the sulfonyl chloride precursor using ethyl chloroformate and triethylamine in dichloromethane (DCM) at room temperature (RT) for 3 hours (97% yield) .

- Step 2 : Sulfonation with chlorosulfonic acid (RT, overnight, 90% yield).

- Step 3 : Coupling with the furan-2-ylmethylamine group using sodium carbonate in a DCM/water biphasic system (RT, 24 hours, 47–98% yield) .

Optimization strategies include adjusting solvent polarity, reaction temperature, and stoichiometric ratios of amines.

Table 1 : Key Synthesis Steps and Conditions

| Step | Reagents/Conditions | Purpose | Yield |

|---|---|---|---|

| a | Ethyl chloroformate, DCM, RT | Activation | 97% |

| b | Chlorosulfonic acid, RT | Sulfonation | 90% |

| c | Amine, Na₂CO₃, DCM/H₂O | Coupling | 47–98% |

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer :

- Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Key parameters include:

- R factor : ≤0.035 (indicative of high data accuracy) .

- Data-to-parameter ratio : ≥18.8 to ensure model reliability .

- Spectroscopic techniques :

- ¹H/¹³C NMR : Verify substituent integration and coupling patterns.

- IR spectroscopy : Confirm sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) functional groups .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for sulfonamide derivatives with chloro and ethoxy substituents?

- Methodological Answer : SAR studies highlight the importance of:

- Chloro substituents : Enhance lipophilicity and target binding (e.g., Gram-positive antibacterial activity) .

- Ethoxy groups : Improve metabolic stability compared to methoxy analogs .

- Furan moiety : Modulates electron density, affecting π-π stacking in enzyme active sites .

Table 2 : Biological Activity of Analogous Sulfonamides

| Derivative | Substituents | Gram-positive Activity | Gram-negative Activity |

|---|---|---|---|

| A | 5-Cl, 2-OCH₃ | High | Moderate |

| B | 5-Cl, 2-OCH₂CH₃ (ethoxy) | Moderate | Low |

Q. How can contradictions in biological activity data between structurally similar sulfonamides be resolved?

- Methodological Answer : Systematic approaches include:

- Purity validation : Use HPLC-MS to rule out impurities (>95% purity threshold) .

- Assay standardization : Ensure consistent bacterial strains (e.g., S. aureus ATCC 25923) and MIC protocols .

- Structural analogs : Compare activity trends across derivatives (e.g., ethoxy vs. methoxy substituents) to identify critical functional groups .

Q. What computational strategies predict the binding affinity of this compound to target enzymes?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with carbonic anhydrase IX (grid box centered on Zn²⁺ active site).

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å indicates robust binding) .

- Free energy calculations : MM-PBSA/GBSA methods quantify contributions from hydrophobic and electrostatic interactions .

Data Contradiction Analysis

- Example : reports anti-malarial activity for a methoxy analog, while shows weaker activity for ethoxy derivatives.

Experimental Design Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.